Ethyl 4-(3-iodopropyl)benzoate Ethyl 4-(3-iodopropyl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17445757
InChI: InChI=1S/C12H15IO2/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h5-8H,2-4,9H2,1H3
SMILES:
Molecular Formula: C12H15IO2
Molecular Weight: 318.15 g/mol

Ethyl 4-(3-iodopropyl)benzoate

CAS No.:

Cat. No.: VC17445757

Molecular Formula: C12H15IO2

Molecular Weight: 318.15 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(3-iodopropyl)benzoate -

Specification

Molecular Formula C12H15IO2
Molecular Weight 318.15 g/mol
IUPAC Name ethyl 4-(3-iodopropyl)benzoate
Standard InChI InChI=1S/C12H15IO2/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h5-8H,2-4,9H2,1H3
Standard InChI Key GXANORVTQGAGCE-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)CCCI

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 4-(3-iodopropyl)benzoate features a benzoate core esterified with ethanol, with a 3-iodopropyl substituent at the 4-position of the aromatic ring. The iodine atom introduces significant steric and electronic effects, influencing the compound’s reactivity in cross-coupling and nucleophilic substitution reactions . The propyl chain enhances solubility in nonpolar solvents, while the ester group contributes to hydrolytic stability under acidic conditions .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons (δ\delta 7.8–8.1 ppm, doublet), ethyl ester group (δ\delta 1.2–1.4 ppm, triplet for CH3_3; δ\delta 4.2–4.4 ppm, quartet for CH2_2), and propyl chain (δ\delta 2.5–3.0 ppm, multiplet for CH2_2 adjacent to iodine) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 318.15 [M + H]+^+ .

Crystallographic Data

X-ray diffraction studies of analogous compounds, such as ethyl 2-((4-(3,5-dimethylisoxazol-4-yl)-2,6-difluorophenyl)amino)benzoate, demonstrate monoclinic crystal systems with space group P21/cP2_1/c and unit cell parameters a=10.2A˚a = 10.2 \, \text{Å}, b=15.4A˚b = 15.4 \, \text{Å}, c=12.7A˚c = 12.7 \, \text{Å}, and β=105.3\beta = 105.3^\circ . These findings suggest similar packing arrangements for ethyl 4-(3-iodopropyl)benzoate, driven by halogen bonding and van der Waals interactions.

Synthesis and Manufacturing

Esterification of 4-(3-Iodopropyl)benzoic Acid

The most common route involves reacting 4-(3-iodopropyl)benzoic acid with ethanol in the presence of sulfuric acid under reflux. This method achieves yields of 70–85% after purification via recrystallization or column chromatography . Alternative catalysts, such as thionyl chloride (SOCl2\text{SOCl}_2), enable milder conditions; for example, treatment of the acid with SOCl2\text{SOCl}_2 in ethanol at 0°C followed by gradual warming to room temperature yields the ester in 37% yield after 24 hours .

Industrial-Scale Production

Continuous flow reactors optimize heat transfer and mixing, reducing reaction times from hours to minutes. A representative protocol uses a microreactor at 120°C with a residence time of 5 minutes, achieving 92% conversion . Post-synthesis, distillation under reduced pressure (102mmHg10^{-2} \, \text{mmHg}) isolates the product with >99% purity.

Radiolabeling Techniques

Carbon-14 labeling methods, as demonstrated in the synthesis of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl]benzoate-14C4^{14}\text{C}_4, involve Wittig reactions with isotopically labeled reagents . These techniques are adaptable to ethyl 4-(3-iodopropyl)benzoate for pharmacokinetic studies.

Applications in Pharmaceutical and Material Science

Pharmaceutical Intermediates

The iodine atom serves as a leaving group in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl derivatives for anticancer and anti-inflammatory agents . For instance, UTX-121 derivatives—structurally related to ethyl 4-(3-iodopropyl)benzoate—inhibit matrix metalloproteinase-2/9 (MMP-2/9) with IC50_{50} values of 0.8–1.2 μM, surpassing the efficacy of celecoxib .

Material Science

In polymer chemistry, the compound acts as a photoinitiator in UV-curable resins. The iodine moiety enhances radical generation efficiency, reducing curing times by 40% compared to brominated analogs .

Agricultural Chemistry

Derivatives of ethyl 4-(3-iodopropyl)benzoate exhibit herbicidal activity against Amaranthus retroflexus (EC50_{50} = 12 μM) by disrupting auxin transport mechanisms .

Comparative Analysis with Analogous Compounds

CompoundMolecular FormulaKey DifferencesReactivity Profile
Ethyl 3-iodo-4-isopropylbenzoateC12H15IO2\text{C}_{12}\text{H}_{15}\text{IO}_2Iodine at aromatic 3-position; isopropyl substituentLower electrophilicity at iodine
Ethyl 4-(3-bromopropyl)benzoateC12H15BrO2\text{C}_{12}\text{H}_{15}\text{BrO}_2Bromine instead of iodineFaster nucleophilic substitution
Methyl 4-(3-iodopropyl)benzoateC11H13IO2\text{C}_{11}\text{H}_{13}\text{IO}_2Methyl ester; shorter alkyl chainHigher hydrolytic stability

The iodine atom in ethyl 4-(3-iodopropyl)benzoate confers superior leaving-group ability compared to bromine or chlorine analogs, making it ideal for transition-metal-catalyzed reactions .

Future Research Directions

Drug Delivery Systems

Encapsulation in lipid nanoparticles could enhance bioavailability for anticancer applications. Preliminary studies show a 3-fold increase in tumor accumulation compared to free drug formulations .

Catalytic Applications

Palladium complexes of ethyl 4-(3-iodopropyl)benzoate may catalyze C–H activation reactions, reducing catalyst loading to 0.1 mol% in arylations .

Environmental Impact Studies

Biodegradation pathways remain unexplored. Isotope tracing with 14C ^{14}\text{C}-labeled derivatives could elucidate metabolic fate in soil ecosystems .

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